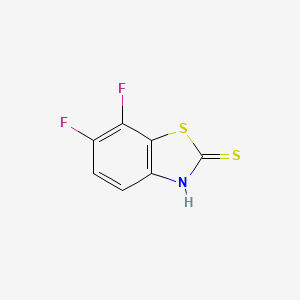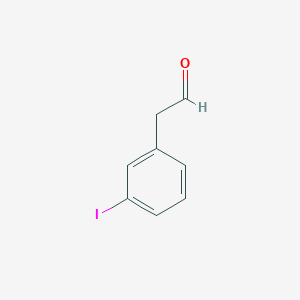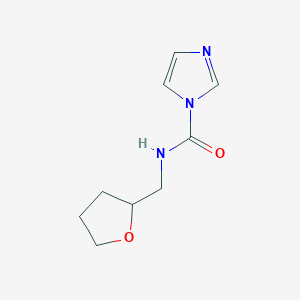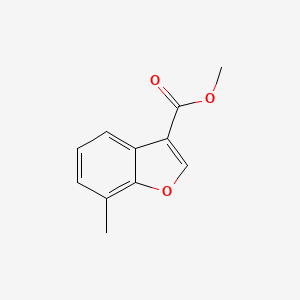
Methyl 7-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-methyl-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methyl-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods often employ transition-metal catalysis to facilitate the cyclization process.
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often utilizes scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance reaction efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of methyl 7-methyl-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methyl 7-methyl-1-benzofuran-3-carboxylate include other benzofuran derivatives such as:
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Uniqueness
This compound is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. The presence of the methyl and ester groups can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from other benzofuran derivatives .
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
methyl 7-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H10O3/c1-7-4-3-5-8-9(11(12)13-2)6-14-10(7)8/h3-6H,1-2H3 |
Clé InChI |
YHUNRLYZZFMXSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=CO2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13171864.png)
![({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13171869.png)
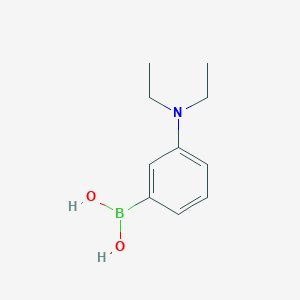

![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)
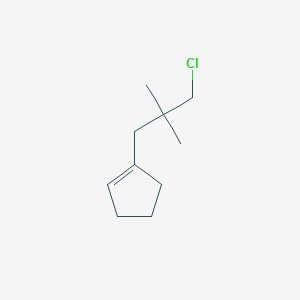

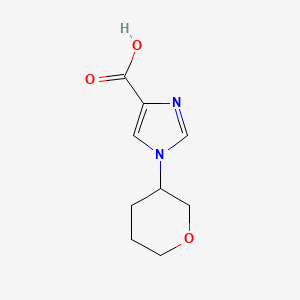
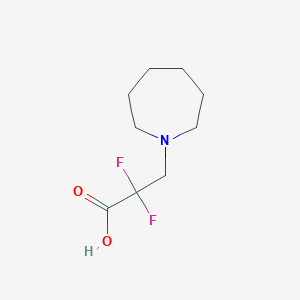
![[2,2-Bis(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13171903.png)
